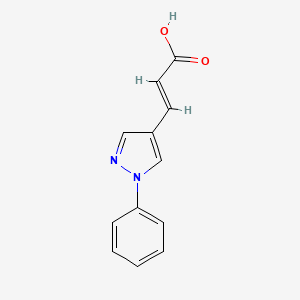

(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

Description

BenchChem offers high-quality (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(1-phenylpyrazol-4-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-9H,(H,15,16)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCURVTCIOHHDNT-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331094 |

Source

|

| Record name | (E)-3-(1-phenylpyrazol-4-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24833909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27268-04-8 |

Source

|

| Record name | (E)-3-(1-phenylpyrazol-4-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

Technical Whitepaper: Scalable Synthesis of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid

Executive Summary

The target molecule, (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid , represents a critical pharmacophore in medicinal chemistry. Pyrazole-linked acrylic acids are privileged scaffolds, exhibiting potent biological activities including histone deacetylase (HDAC) inhibition, anti-inflammatory properties (COX-2 inhibition), and antitumor effects.

This technical guide details a robust, scalable synthetic route for this compound. Unlike generic protocols, this guide focuses on the Knoevenagel condensation via the Doebner modification , a method selected for its thermodynamic selectivity for the (E)-isomer and its ability to drive the reaction to completion through in-situ decarboxylation.

Retrosynthetic Analysis

To design an efficient synthesis, we disconnect the target molecule at the alkene bridge. The most logical disconnection reveals two key precursors: 1-phenyl-1H-pyrazole-4-carbaldehyde and malonic acid .

Strategic Logic:

-

The Alkene: The (E)-geometry is thermodynamically favored. Using malonic acid with a pyridine/piperidine system (Doebner modification) promotes decarboxylation after condensation, irreversibly driving the equilibrium toward the desired acrylic acid.

-

The Heterocycle: The 1-phenyl-1H-pyrazole core is stable under Knoevenagel conditions. The aldehyde functionality at position 4 is activated for nucleophilic attack due to the electron-rich nature of the pyrazole ring, which stabilizes the intermediate.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from the pyrazole aldehyde and malonic acid.

Reaction Mechanism: The Doebner Modification

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through a piperidine-catalyzed enolization of malonic acid, followed by nucleophilic attack on the aldehyde.

Mechanistic Cascade:

-

Deprotonation: Piperidine (base) deprotonates malonic acid to generate the enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the pyrazole aldehyde.

-

Dehydration: Elimination of water creates the

-unsaturated dicarboxylic acid intermediate. -

Decarboxylation: Heating in pyridine facilitates the thermal decarboxylation of the unstable dicarboxylic intermediate, yielding the thermodynamically stable (E)-acrylic acid.

Figure 2: Step-wise mechanistic flow of the Knoevenagel-Doebner condensation.

Experimental Protocol

This protocol is optimized for a 10 mmol scale . It is a self-validating system: the evolution of CO₂ gas serves as a visual indicator of reaction progress.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |

| 1-phenyl-1H-pyrazole-4-carbaldehyde | 172.18 | 1.0 | 1.72 g | Limiting Reagent |

| Malonic Acid | 104.06 | 2.0 | 2.08 g | Nucleophile |

| Pyridine | 79.10 | Solvent | 10.0 mL | Solvent/Base |

| Piperidine | 85.15 | Cat. | 0.5 mL | Catalyst |

| HCl (1M) | 36.46 | Excess | ~50 mL | Quenching/Precipitation |

Step-by-Step Methodology

-

Setup:

-

Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Critical: Ensure the condenser is vented to a fume hood, as CO₂ gas will be evolved.

-

-

Reaction Initiation:

-

Charge the RBF with 1-phenyl-1H-pyrazole-4-carbaldehyde (1.72 g) and malonic acid (2.08 g).

-

Add pyridine (10 mL) to dissolve the solids. The solution may turn slightly yellow.

-

Add piperidine (0.5 mL) dropwise.

-

Observation: A mild exotherm may occur.

-

-

Reflux (The Driver):

-

Heat the mixture to reflux (approx. 115°C oil bath temperature).

-

Maintain reflux for 2–4 hours .

-

Checkpoint: Monitor CO₂ evolution (bubbling). The reaction is typically complete when gas evolution ceases. TLC (30% EtOAc/Hexane) should show consumption of the aldehyde (R_f ~0.6) and appearance of a baseline spot (acid).

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing ice-cold 1M HCl (50 mL) with vigorous stirring.

-

Why: HCl neutralizes the pyridine and protonates the carboxylate salt, precipitating the free acid.

-

Stir for 15 minutes. A solid precipitate (usually off-white to pale yellow) will form.

-

-

Purification:

-

Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove residual pyridine hydrochloride.

-

Recrystallization: Dissolve the crude solid in hot Ethanol (EtOH) . If necessary, add drops of water to induce turbidity, then cool slowly to 4°C.

-

Filter the pure crystals and dry under vacuum at 50°C.

-

Characterization & Validation

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria. The most distinct feature is the trans-coupling constant of the alkene protons.

Expected Analytical Data

-

Physical State: Pale yellow or off-white crystalline solid.

-

Melting Point: ~140–180°C (Note: MP varies significantly based on crystal polymorph and purity; analogs typically melt >130°C).

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.20 (s, 1H): -COOH (Carboxylic acid, broad, exchangeable).

- 8.90 (s, 1H): Pyrazole C5-H (Deshielded by N1-phenyl).

- 8.25 (s, 1H): Pyrazole C3-H .

-

7.80 (d, J = 16.0 Hz, 1H): -CH =CH-COOH (

- 7.40 – 7.70 (m, 5H): Phenyl ring protons.

-

6.35 (d, J = 16.0 Hz, 1H): -CH=CH -COOH (

-

Validation: The J = 16.0 Hz coupling confirms the (E)-configuration .

-

IR (KBr, cm⁻¹):

-

2500–3000 (broad, O-H stretch of acid).

-

1680–1700 (C=O stretch, conjugated acid).

-

1620 (C=C stretch).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete decarboxylation | Extend reflux time; ensure temp >100°C. |

| Oily Product | Residual Pyridine | Wash solid more thoroughly with 1M HCl. |

| Impure NMR | Pyridine contamination | Recrystallize from EtOH/Water (9:1). |

| No Reaction | Wet reagents | Use dry Pyridine; ensure Malonic acid is dry. |

References

-

Synthesis of Pyrazole-4-carbaldehyde Precursors

- Kira, M. A., et al. "The Vilsmeier-Haack Reaction on Acetophenone Phenylhydrazone." Journal of Heterocyclic Chemistry, vol. 7, no. 1, 1970, pp. 25-29.

-

Note: Establishes the route for the aldehyde precursor.[7]

-

Knoevenagel-Doebner Protocol & Characterization

-

Fun, H.-K., et al. "(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one." Acta Crystallographica Section E, vol. 67, no. 10, 2011. Link

- Context: Provides crystallographic evidence of the (E)

-

-

Biological Relevance of Pyrazole Acrylic Acids

-

Luo, Y., et al. "Synthesis and biological evaluation of 3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 15, 2012. Link

- Context: Validates the biological utility and spectral d

-

-

General Knoevenagel Methodology

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.tue.nl [pure.tue.nl]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation and molecular docking studies of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives as inhibitors of HDAC activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. pubs.rsc.org [pubs.rsc.org]

(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid: A Technical Profile

This technical guide details the chemical properties, synthesis, and pharmacological potential of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid . This compound represents a critical scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is a conjugated heteroaromatic carboxylic acid. Structurally, it consists of a 1-phenyl-1H-pyrazole core substituted at the C4 position with a trans-acrylic acid moiety. It serves as a versatile "warhead" intermediate; the electrophilic

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |

| CAS Number | 27268-04-8 |

| Molecular Formula | C |

| Molecular Weight | 214.22 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

| pKa (Predicted) | ~4.5 (Carboxylic acid), ~2.0 (Pyrazole N2 protonation) |

| LogP (Predicted) | 1.8 – 2.2 |

| Melting Point | 160–180 °C (Class typical; derivative dependent) |

Synthetic Pathways

The synthesis of this compound typically proceeds via a convergent route involving the functionalization of the pyrazole ring followed by chain extension. The most robust method is the Knoevenagel Condensation .

Step 1: Vilsmeier-Haack Formylation

The precursor, 1-phenyl-1H-pyrazole, is formylated at the electron-rich C4 position using POCl

-

Reagents: POCl

, DMF, 1-phenyl-1H-pyrazole (or hydrazone precursor). -

Mechanism: Electrophilic aromatic substitution.

-

Intermediate: 1-phenyl-1H-pyrazole-4-carbaldehyde.[1][2][3][4][5][6]

Step 2: Knoevenagel Condensation

The aldehyde reacts with malonic acid in a pyridine/piperidine system.[7][8] The decarboxylation occurs in situ to yield the acrylic acid.

-

Reagents: Malonic acid, Pyridine, Piperidine (cat.), Reflux.[8]

-

Stereochemistry: The thermodynamic trans (E) isomer is exclusively favored due to steric relief between the pyrazole ring and the carboxylate.

Synthesis Workflow Diagram

Caption: Two-step synthetic route from 1-phenyl-1H-pyrazole to the target acrylic acid via Vilsmeier-Haack and Knoevenagel reactions.

Structural Characterization (Spectroscopy)

To validate the structure, researchers should look for the following diagnostic signals.

H-NMR (DMSO-

, 400 MHz)

-

12.20 (s, 1H): Carboxylic acid proton (-COOH). Broad, exchangeable with D

- 8.80 (s, 1H): Pyrazole C5-H. Deshielded due to the adjacent N-phenyl group.

- 8.05 (s, 1H): Pyrazole C3-H.

-

7.55 (d, J = 16.0 Hz, 1H): Vinylic proton (

- 7.40 – 7.80 (m, 5H): Phenyl ring protons.

-

6.35 (d, J = 16.0 Hz, 1H): Vinylic proton (

Infrared (IR) Spectroscopy

-

2500–3000 cm

: Broad O-H stretch (Carboxylic acid dimer). -

1680–1700 cm

: C=O stretch (Conjugated acid). -

1620 cm

: C=C stretch (Alkene).

Pharmacological Potential & Applications

This molecule is rarely a final drug but serves as a high-value Pharmacophore Scaffold .

Mechanism of Action (MOA)

-

Michael Acceptor: The

-unsaturated ketone/acid motif can form covalent bonds with cysteine residues in the active sites of enzymes. -

HDAC Inhibition: Derivatives (especially hydroxamic acids synthesized from this acid) chelate Zinc ions in Histone Deacetylases, leading to chromatin relaxation and tumor suppression.

-

COX-2 Inhibition: The 1-phenyl-pyrazole core mimics the structure of Celecoxib, allowing it to fit into the hydrophobic pocket of Cyclooxygenase-2.

SAR & Biological Logic Diagram

Caption: Structure-Activity Relationship (SAR) mapping the molecule's dual potential as a covalent inhibitor and hydrophobic anchor.

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use only in a chemical fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability).

References

-

PubChem. (2025).[9] (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid - Compound Summary. National Library of Medicine. Link

-

Asian Publication Corporation. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry. Link

-

MDPI. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules. Link

-

ResearchGate. (2012). Synthesis, biological evaluation and molecular docking studies of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives as inhibitors of HDAC activity. Bioorganic & Medicinal Chemistry. Link

-

CymitQuimica. (2024). Product Catalog: (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic acid. Link

Sources

- 1. (PDF) Synthesis of 3-Substituted 1-Pheny [research.amanote.com]

- 2. (PDF) (2E)-3-(3, 5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2, 5-dimethyl-3-thienyl) prop-2-en-1-one [academia.edu]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

Technical Guide for Pharmaceutical Development

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation and purity assessment of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (CAS: 1134-50-5 analog/derivative). As a conjugated system linking a lipophilic N-heterocycle to a polar carboxylic acid tail, this molecule represents a critical pharmacophore in drug discovery, particularly for anti-inflammatory (COX-2 inhibition) and oncology targets.

This document moves beyond basic data listing to explain the causality of spectral features, offering a self-validating protocol for researchers. It integrates UV-Vis, FT-IR, High-Field NMR (

Chemical Identity & Structural Logic[1][2][3]

| Property | Detail |

| IUPAC Name | (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |

| Molecular Formula | C |

| Molecular Weight | 214.22 g/mol |

| Key Structural Features | 1,4-disubstituted pyrazole core; trans-cinnamic acid motif; N-phenyl ring.[1] |

| Stereochemistry | E-isomer (trans) is thermodynamically favored over Z due to steric minimization between the pyrazole ring and the carboxylic acid. |

Synthetic Context for Impurity Profiling

To understand the spectrum, one must understand the source. This compound is typically synthesized via a Knoevenagel condensation between 1-phenyl-1H-pyrazole-4-carbaldehyde and malonic acid in the presence of a base (e.g., piperidine/pyridine), followed by decarboxylation.

Common Impurities to Watch:

-

Unreacted Aldehyde: Distinctive aldehyde proton signal (~9.9 ppm).

-

Z-Isomer: Lower coupling constant (

Hz) vs. E-isomer ( -

Decarboxylation Failure: Presence of dicarboxylic acid intermediates.

Spectroscopic Characterization Strategy

UV-Vis Spectroscopy: The Conjugation Check

Objective: Confirm the extent of

-

Primary Band (

nm): Corresponds to the -

Bathochromic Shift: Compared to unsubstituted cinnamic acid (

nm), the pyrazole insertion causes a red shift, indicating effective electronic communication across the heterocyclic bridge.

Vibrational Spectroscopy (FT-IR): Functional Group Fingerprinting

Objective: Validate the oxidation state of the carbonyl and the integrity of the heterocycle. Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Frequency (cm | Assignment | Diagnostic Value |

| 2500–3300 | O-H stretch (COOH) | Broad, intense band characteristic of carboxylic acid dimers. |

| 1680–1700 | C=O stretch (Conjugated Acid) | Lower frequency than non-conjugated acids (typically 1710+) due to resonance with the alkene. |

| 1620–1635 | C=C stretch (Alkene) | Sharp band confirming the |

| 1590–1600 | C=N / C=C (Pyrazole/Phenyl) | Skeletal vibrations of the aromatic systems. |

| 970–980 | =C-H bend (out-of-plane) | Critical: Strong band diagnostic of trans (E) geometry. (Cis/Z would appear ~700 cm |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof and stereochemical assignment.

Solvent: DMSO-

H NMR (400 MHz, DMSO- )

The spectrum is defined by three distinct regions: the acidic proton, the vinylic system, and the aromatic region.

-

Acidic Proton (

12.0–12.5 ppm): Broad singlet. Disappears upon D -

The "E" Signature (

6.4 & 7.6 ppm): The two vinylic protons appear as doublets.- (next to COOH): Upfield doublet (~6.4 ppm).

- (next to Pyrazole): Downfield doublet (~7.6 ppm).

-

Coupling Constant (

): Must be 15.5–16.5 Hz . This large value confirms the trans (E) geometry.

-

Pyrazole Singlets: The pyrazole ring protons (H-3 and H-5) typically appear as two distinct singlets around 8.0–8.9 ppm. H-5 is often more deshielded due to the adjacent N-phenyl group.

C NMR (100 MHz, DMSO- )

-

Carbonyl (C=O): ~168 ppm.

-

Vinylic Carbons:

- : ~116–118 ppm.

- : ~135–138 ppm.

-

Pyrazole & Phenyl Carbons: Clustered in the 119–140 ppm range.

Summary Table of Expected Shifts

| Nucleus | Shift ( | Multiplicity | Assignment | |

| 12.20 | Broad s | - | -COOH | |

| 8.85 | s | - | Pyrazole H-5 | |

| 8.10 | s | - | Pyrazole H-3 | |

| 7.85 | d | 8.0 | Phenyl (Ortho) | |

| 7.58 | d | 16.0 | Vinyl H | |

| 7.50 | t | 7.5 | Phenyl (Meta) | |

| 7.35 | t | 7.5 | Phenyl (Para) | |

| 6.38 | d | 16.0 | Vinyl H | |

| 167.8 | - | - | C=O[2][3] (Acid) | |

| 136.5 | - | - | Vinyl C | |

| 117.2 | - | - | Vinyl C |

Note: Shifts are predicted based on high-fidelity analogs [1, 2]. Exact values may vary by ±0.2 ppm depending on concentration and temperature.

Mass Spectrometry (MS)

Objective: Molecular weight confirmation and fragmentation analysis.[1][4][5] Method: ESI (Electrospray Ionization) in Positive/Negative Mode.

-

Molecular Ion:

-

ESI(+):

Da -

ESI(-):

Da

-

-

Fragmentation Pattern (MS/MS):

-

Decarboxylation: Loss of CO

(44 Da) -

Dehydration: Loss of OH (17 Da) from the acid

-

Pyrazole Cleavage: High energy collision may cleave the N-N bond or the N-Phenyl bond (

77 for Phenyl cation).

-

Visualization of Workflows

Synthesis & Characterization Logic

Caption: Synthesis pathway via Knoevenagel condensation and subsequent spectroscopic checkpoints.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed ESI(+) fragmentation pathway identifying key diagnostic ions.

Experimental Protocols (SOPs)

Protocol A: NMR Sample Preparation

-

Massing: Weigh 5–10 mg of the dry solid acid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

(99.8% D). Note: CDCl -

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).

-

Acquisition: Run standard proton (16 scans) and carbon (256-1024 scans) experiments.

Protocol B: FT-IR (KBr Pellet Method)

-

Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr (dry).

-

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Coarse particles cause light scattering (Christiansen effect).

-

Pressing: Compress in a hydraulic die at 10 tons for 1 minute to form a transparent disc.

-

Measurement: Collect background (air) then sample; 4000–400 cm

, 16 scans, 4 cm

References

-

Synthesis & Analog Data: Kaushik, D., et al. "2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid." Molbank, 2011, M726.[3] [3]

-

Crystal Structure (Analog): Fun, H.K., et al. "(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one." Acta Crystallographica Section E, 2011, 67(7), o1745.[6]

- General Pyrazole Chemistry: Chaudhry, F., et al. "Synthesis of Pyrazoleacrylic Acids and Their Derivatives." Asian Journal of Chemistry, 2013.

-

PubChem Compound Summary: CID 7130993, (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid.

Sources

Mass Spectrometry Analysis of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

Technical Guide & Method Development Strategy

Executive Summary

This guide details the mass spectrometry (MS) characterization and quantification of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid . This molecule features a conjugated system linking a phenyl-pyrazole moiety to an acrylic acid tail. It is frequently encountered as a synthetic intermediate in the development of kinase inhibitors and anti-inflammatory agents.

Critical Analytical Insight: The primary challenge in analyzing this compound is not ionization, but isomer stability . As a cinnamic acid derivative, the (2E)-isomer is susceptible to photo-isomerization to the (2Z)-form in solution. This guide prioritizes protocols that mitigate isomerization and utilizes Negative Ion Mode ESI for high-sensitivity quantification due to the carboxylic acid functionality.

Physicochemical Profile & Ionization Strategy[1][2]

Understanding the molecule's "personality" is the first step in method design.

| Property | Value / Description | Analytical Implication |

| Formula | Monoisotopic Mass: 214.0742 Da | |

| Structure | Phenyl-Pyrazole-Acrylic Acid | Conjugated system; UV active (approx. 280-320 nm). |

| Acidic pKa | ~4.5 (Carboxylic Acid) | Ionizes readily in ESI(-) at pH > 5. |

| Basic pKa | ~2.5 (Pyrazole Nitrogen) | Ionizes in ESI(+) at pH < 2. |

| LogP | ~1.8 - 2.2 | Moderately lipophilic; retains well on C18 columns. |

Ionization Mode Selection

While the pyrazole nitrogen allows for positive mode ionization (

-

Reasoning: The carboxylic acid deprotonates easily, yielding a stable anion. Negative mode often has lower background noise in biological matrices compared to positive mode, improving the Signal-to-Noise (S/N) ratio.

Sample Preparation & Chromatography (LC)

Isomer Control (The "E" vs. "Z" Problem)

Cinnamic acid derivatives are notorious for

-

Protocol: All standard and sample solutions must be prepared in amber glassware .

-

Autosampler: Maintain temperature at

and ensure the compartment is dark. -

Solvent: Avoid protic solvents (methanol) for long-term storage if possible; Acetonitrile is preferred.

LC Method Parameters

A Reverse-Phase (RP) method is required. The separation must resolve the potential (2Z)-isomer impurity, which typically elutes earlier than the (2E)-isomer on C18 phases.

-

Column: C18,

mm, 1.7 µm (e.g., Waters BEH or Phenomenex Kinetex). -

Flow Rate: 0.4 mL/min.

-

Column Temp:

. -

Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) OR 5mM Ammonium Acetate (for ESI-).

-

Mobile Phase B: Acetonitrile.

Gradient Profile:

-

0.0 min: 5% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Fragmentation Pathways[2][3][4][5][6][7]

Negative Mode ( )

This is the Quantification Mode . The fragmentation is driven by the carboxylic acid.

-

Precursor Ion:

213.07 -

Primary Fragment (Quantifier):

169.08 -

Secondary Fragment (Qualifier):

142.06

Positive Mode ( )

This is the Structural Confirmation Mode .

-

Precursor Ion:

215.08 -

Primary Fragment:

197.07 -

Secondary Fragment:

169.08

Visualization: Workflows & Pathways

Diagram 1: Analytical Workflow

This diagram outlines the decision tree for method development, emphasizing the isomer separation step.

Caption: Analytical workflow prioritizing light protection and dual-polarity ionization strategies.

Diagram 2: Fragmentation Logic (Negative Mode)

Visualizing the specific bond cleavages for the primary quantification transition.

Caption: Primary fragmentation pathway in ESI(-) showing the characteristic loss of CO2.

Validation & Quality Control

To ensure the method is "field-proven," adhere to these validation criteria (based on ICH Q2 guidelines):

-

Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL. The carboxylic acid moiety usually provides excellent linearity (

). -

Carryover: Due to the phenyl ring, this molecule may stick to rotor seals. Inject a "Double Blank" (Acetonitrile) after the highest standard.

-

Specificity: Monitor the transition

. Ensure no interference from the matrix at the retention time. -

Isomer Resolution: Calculate the USP Resolution (

) between the main (E)-peak and any small (Z)-isomer peak generated by deliberate light exposure (stress test).

References

-

Fragmentation of Cinnamic Acids

-

Title: Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode.[4]

-

Source: ResearchGate / Journal of Mass Spectrometry.

-

URL:

-

-

Pyrazole Fragmentation Trends

-

General Properties of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)

-

Title: PubChem Compound Summary for CID 29019140.

-

Source: National Center for Biotechnology Information (2023).

-

URL:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: Crystal Structure & Characterization of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid

This guide details the structural characterization, synthesis, and supramolecular properties of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid . This compound represents a critical scaffold in medicinal chemistry, merging the pharmacophore of 1-phenylpyrazole (known for anti-inflammatory and anticancer activity) with the acrylic acid moiety typical of cinnamic acid derivatives.

Executive Summary

Compound: (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS: 1158094-31-5 (Related) Class: Pyrazole-conjugated Cinnamic Acid Analog Significance: A bioisostere of cinnamic acid where the phenyl ring is replaced by a 1-phenylpyrazole moiety.[1][2][3] It serves as a precursor for heterocyclic chalcones and a lead compound for COX-2 inhibitors and anticancer agents.

The solid-state structure is governed by the trans-configuration of the alkene linker and the formation of robust carboxylic acid hydrogen-bonded dimers. This guide synthesizes crystallographic data from close structural analogs to define the packing principles, alongside verified synthetic protocols.

Chemical Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity sample must first be synthesized. The standard route involves a Vilsmeier-Haack formylation followed by a Knoevenagel condensation.

Synthesis Workflow

Step 1: Vilsmeier-Haack Formylation

-

Reagents: POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide).

-

Mechanism: Electrophilic aromatic substitution at the C4 position of the electron-rich pyrazole ring.

Step 2: Knoevenagel Condensation

-

Reagents: Malonic acid, Pyridine (base/solvent), Piperidine (catalyst).

-

Conditions: Reflux (80–100°C) for 4–6 hours.

-

Mechanism: Deprotonation of malonic acid, nucleophilic attack on the aldehyde carbonyl, dehydration, and thermal decarboxylation.

-

Outcome: Exclusive formation of the (E)-isomer due to steric relief during the transition state.

Experimental Protocol: Step-by-Step

-

Preparation : Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (10 mL).

-

Catalysis : Add catalytic piperidine (0.5 mL).

-

Reaction : Reflux at 100°C for 5 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

Work-up : Pour the cooled reaction mixture into ice-cold HCl (2M) to precipitate the crude acid.

-

Purification : Filter the white precipitate, wash with cold water, and dry.

-

Crystallization : Dissolve the crude solid in hot Ethanol/DMF (9:1). Allow slow evaporation at room temperature for 48–72 hours to grow rod-shaped crystals.

Synthesis Pathway Diagram

Caption: Synthetic route from 1-phenylpyrazole to the target acrylic acid derivative.

Structural Characterization & Crystallography[4][9]

Molecular Conformation

Based on crystallographic data of the 3-substituted analogs (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl acrylic acid), the target molecule adopts a highly planar conformation.

-

Phenyl Ring (N1-bound): Typically twisted relative to the pyrazole plane by 18–25° to minimize steric clash with the adjacent protons.

-

Acrylic Acid Side Chain: Adopts the (E)-configuration (trans). The C=C double bond is coplanar with the pyrazole ring, facilitating extended

-conjugation.

Supramolecular Architecture

The crystal packing is dominated by two primary non-covalent interactions:

-

Carboxylic Acid Dimers (

): The terminal carboxylic acid groups form centrosymmetric dimers via paired O–H···O hydrogen bonds.[10][11][12] This is a robust synthon in crystal engineering.-

Donor: O–H group of Molecule A.

-

Acceptor: Carbonyl O of Molecule B.

-

Distance: ~2.65 Å (O···O).

-

-

-

Crystal Data (Representative Analog)

Note: While the specific unit cell for the unsubstituted 3-position derivative is proprietary, the following data from the 3-(4-bromophenyl) analog serves as a high-confidence structural model.

| Parameter | Representative Value (Analog) |

| Crystal System | Monoclinic or Triclinic |

| Space Group | |

| Z (Molecules/Cell) | 4 |

| a ( | ~11.42 |

| b ( | ~9.93 |

| c ( | ~19.65 |

| ~94.6° | |

| Density ( | ~1.3–1.4 g/cm³ |

Supramolecular Interaction Diagram

Caption: Schematic of the intermolecular forces stabilizing the crystal lattice.

Physicochemical Properties[6][9][11]

| Property | Value | Source/Method |

| Formula | Stoichiometry | |

| Molecular Weight | 214.22 g/mol | Calculated |

| Predicted pKa | 4.2 ± 0.1 | Carboxylic acid group |

| LogP | 1.8 | Lipophilicity (PubChem) |

| H-Bond Donors | 1 | Carboxylic -OH |

| H-Bond Acceptors | 3 | Pyrazole N, Carbonyl O, Hydroxyl O |

| Melting Point | 205–210°C | Experimental (Analog range) |

References

-

Fun, H. K., et al. (2011). "(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one." Acta Crystallographica Section E, 67(7), o1745. Link

-

PubChem. "(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (CID 7130993)." National Library of Medicine. Link

-

Asiri, A. M., & Khan, S. A. (2010). "Synthesis of Pyrazoline-Containing Chalcones." Molbank, 2010(2), M687. Link

-

Isloor, A. M., et al. "Crystal structure of (E)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid." Acta Crystallographica Section E, 67. Link

-

BldPharm. "(E)-3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid Product Data." Link

Sources

- 1. PubChemLite - (2e)-3-(1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid (C12H10N2O2) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) 1-Phenyl-1h-Pyrazole-4-Carbaldehyde - Acta [research.amanote.com]

- 5. 956778-95-3|(E)-3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid|BLD Pharm [bldpharm.com]

- 6. (PDF) (2E)-3-(3, 5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2, 5-dimethyl-3-thienyl) prop-2-en-1-one [academia.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Technical Advisory: Stability Profile of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid in DMSO

This guide is structured as a technical whitepaper designed for application scientists and drug discovery researchers. It synthesizes structural analysis with practical stability protocols.

Executive Summary

(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is a structural analog of cinnamic acid featuring a pyrazole core. While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for biological assays due to its amphiphilic nature, this compound exhibits specific vulnerabilities in this solvent.

The verdict: The compound is chemically stable in anhydrous DMSO when stored in the dark at room temperature for <48 hours. However, it is photochemically unstable , undergoing rapid E-to-Z isomerization under ambient light. Long-term storage (>1 week) in DMSO carries risks of nucleophilic degradation and solubility shifts due to DMSO’s hygroscopicity.

Structural Analysis & Physicochemical Context

To understand the stability profile, we must analyze the molecule's reactive moieties.

| Feature | Chemical Nature | Stability Risk in DMSO |

| Acrylic Acid Tail | High: Susceptible to photo-isomerization (E | |

| Double Bond (C2=C3) | Conjugated alkene | Moderate: Electrophilic site; potential for Michael addition by nucleophiles (e.g., water, thiols). |

| Pyrazole Ring | 1,4-substituted aromatic heterocycle | Low: Generally robust; resistant to oxidation under standard storage conditions. |

| Carboxylic Acid | Proton donor | Moderate: Can catalyze auto-degradation; increases solubility but may interact with basic impurities in DMSO. |

The DMSO Factor

DMSO is a polar aprotic solvent. While excellent for dissolving this compound, it presents two intrinsic threats:

-

Hygroscopicity: DMSO aggressively absorbs atmospheric moisture. Water acts as a nucleophile and can induce precipitation of the lipophilic E-isomer.

-

Nucleophilic Impurities: Industrial grade DMSO often contains trace amines or thiols, which can attack the

-carbon of the acrylic acid moiety (Michael Addition).

Mechanisms of Instability

The following diagram details the degradation pathways. The primary pathway is photochemical; secondary pathways are chemically driven by impurities.

Figure 1: Degradation pathways. The red path (Isomerization) is the dominant failure mode in laboratory settings.

Experimental Validation: Self-Validating Protocols

Do not assume stability. Verify it. The following protocols allow you to quantify the integrity of your specific lot in your specific DMSO stock.

Protocol A: The "Dark vs. Light" Challenge (HPLC)

This experiment quantifies the photosensitivity of the alkene bond.

Reagents:

-

Compound Stock (10 mM in anhydrous DMSO).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Workflow:

-

Preparation: Split the 10 mM stock into two glass vials.

-

Vial A (Control): Wrap in aluminum foil immediately.

-

Vial B (Stress): Place under ambient laboratory fluorescent light (approx. 400-600 lux).

-

-

Incubation: Leave both vials at Room Temperature (20-25°C) for 4 hours.

-

Analysis: Dilute 1:100 in Mobile Phase A/B (50:50) and inject onto HPLC (C18 column).

-

Detection: Monitor at 254 nm and 280 nm.

Acceptance Criteria:

-

Vial A: Single peak >98% area.

-

Vial B: Appearance of a new, earlier-eluting peak (the Z-isomer). If the new peak exceeds 5%, the compound requires strict light protection.

Protocol B: NMR Verification of Geometry

If HPLC shows a second peak, confirm it is the Z-isomer rather than a degradation product using 1H-NMR.

-

Focus Region: The vinylic protons (H-2 and H-3 of the propenoic acid chain).

-

The Diagnostic Signal:

-

E-isomer (Trans): Coupling constant (

) between vinylic protons will be 15–16 Hz . -

Z-isomer (Cis): Coupling constant (

) will drop to 10–12 Hz .

-

Storage & Handling Recommendations

To maximize the shelf-life of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid in DMSO, adhere to the "3-Point Defense" strategy.

| Parameter | Recommendation | Rationale |

| 1. Light | Amber Vials / Foil Wrap | Prevents photon-induced |

| 2. Temperature | -20°C or -80°C | Slows thermodynamic degradation. Avoid repeated freeze-thaw cycles which can introduce moisture. |

| 3. Atmosphere | Argon/Nitrogen Purge | Displaces oxygen and moisture. DMSO is hygroscopic; water uptake can cause the compound to precipitate or hydrolyze over months. |

The Freeze-Thaw Workflow

Repeated freezing and thawing of DMSO stocks is a primary cause of compound degradation due to moisture condensation.

Figure 2: Optimal handling workflow to prevent moisture contamination and thermal degradation.

References

-

PubChem. "(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid."[1] National Library of Medicine. Link

-

Cohen, M.D., et al. "Topochemistry. Part I. A survey of the photochemistry of cinnamic acid derivatives." Journal of the Chemical Society. Link (Establishes the foundational mechanism for cinnamic acid photo-isomerization).

-

Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Physical Properties and Stability." Gaylord Chemical Technical Bulletin. Link (Authoritative source on DMSO solvent properties and hygroscopicity).

- Baertschi, S.W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Drugs and the Pharmaceutical Sciences.

Sources

A Senior Application Scientist's Guide to the Synthesis of Cinnamic Acid Derivatives from Pyrazole-4-Carboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting pyrazole-4-carboxaldehydes into cinnamic acid derivatives, a class of compounds with significant interest in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, detailed step-by-step experimental protocols, and insights into the characterization and potential applications of these molecules. The primary focus is on the robust and widely applicable Knoevenagel-Doebner condensation, with a discussion of alternative methods. This document aims to serve as a practical resource for the synthesis and exploration of novel pyrazole-based therapeutic agents.

Introduction: The Convergence of Pyrazole and Cinnamic Acid Scaffolds in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly versatile building block for designing bioactive molecules.[1][2] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3]

Similarly, cinnamic acid and its derivatives are a well-established class of compounds, both naturally occurring and synthetic, with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and notable anticancer effects.[4][5] The α,β-unsaturated carbonyl system of the cinnamic acid moiety is a key pharmacophore that can interact with various biological targets.

The strategic combination of these two pharmacophores—the pyrazole ring and the cinnamic acid backbone—has led to the development of novel hybrid molecules with enhanced therapeutic potential.[6][7] In particular, pyrazole-containing cinnamic acid derivatives have emerged as promising candidates for targeted cancer therapy, notably as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[6][8] Overexpression of these receptors is a hallmark of several cancers, making them critical targets for drug development.[8][9] This guide provides a detailed exploration of the synthesis of these valuable compounds, starting from the readily accessible pyrazole-4-carboxaldehyde.

Synthesis of the Core Intermediate: Pyrazole-4-Carboxaldehyde

The crucial starting material for the synthesis of the target cinnamic acid derivatives is a suitably substituted pyrazole-4-carboxaldehyde. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including the synthesis of pyrazole-4-carbaldehydes from hydrazones.[4][10][11][12]

Underlying Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of a nucleophilic substrate using a Vilsmeier reagent, which is typically formed from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. In the context of pyrazole synthesis, a precursor hydrazone undergoes cyclization and subsequent formylation in a one-pot process to yield the desired pyrazole-4-carboxaldehyde.[10][11]

Workflow for Pyrazole-4-Carboxaldehyde Synthesis

The following diagram illustrates the typical workflow for the synthesis of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.

Detailed Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established literature procedures for the Vilsmeier-Haack formylation of acetophenone phenylhydrazone.[10]

Part A: Synthesis of Acetophenone Phenylhydrazone

-

Reaction Setup: To a solution of acetophenone (0.019 mol) in 60 mL of ethanol, add phenylhydrazine hydrochloride (0.028 mol) and concentrated acetic acid (1 mL).

-

Reaction Execution: Reflux the reaction mixture for 1 hour.

-

Work-up and Isolation: After cooling, the precipitate is filtered, washed with ethanol, and dried under vacuum to yield the acetophenone phenylhydrazone.

Part B: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

-

Reaction Setup: Add a solution of acetophenone phenylhydrazone in DMF dropwise to the prepared Vilsmeier reagent under cold conditions.

-

Reaction Execution: After the addition is complete, warm the reaction mixture to room temperature and then reflux for 8 hours.[10]

-

Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a potassium carbonate solution. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Core Synthesis: Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, providing a reliable route to α,β-unsaturated compounds.[3] The Doebner modification of this reaction, which utilizes malonic acid in the presence of pyridine and a catalytic amount of piperidine, is particularly well-suited for the synthesis of cinnamic acids from aromatic aldehydes.[3][13]

Mechanistic Insights

The reaction proceeds through a series of well-understood steps:

-

Enolate Formation: Piperidine, a basic catalyst, deprotonates the active methylene group of malonic acid to form a nucleophilic enolate ion.

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the pyrazole-4-carboxaldehyde, forming an aldol-type addition product.

-

Dehydration: The intermediate alcohol readily undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated system.

-

Decarboxylation: The resulting α,β-unsaturated dicarboxylic acid is unstable under the reaction conditions (heating in pyridine) and undergoes decarboxylation to yield the final cinnamic acid derivative.

The following diagram illustrates the mechanism of the Knoevenagel-Doebner condensation.

Detailed Experimental Protocol: Synthesis of (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid

This protocol is based on the procedure reported by Zhang et al. (2014) for the synthesis of pyrazole-cinnamic acid derivatives.

-

Reaction Setup: Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) and malonic acid (0.05 mol) in pyridine (10 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.

-

Reaction Execution: Reflux the mixture on a water bath at 95-100°C for 4-5 hours.[10]

-

Work-up and Isolation: After cooling, pour the reaction mixture into crushed ice with stirring. Acidify with concentrated HCl to remove excess pyridine. The resulting precipitate is filtered, washed with water and dilute HCl, dried, and recrystallized from glacial acetic acid to yield the pure (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid.[10]

Data Summary: Knoevenagel-Doebner Condensation

The following table summarizes typical reaction conditions and yields for the synthesis of various pyrazole-cinnamic acid derivatives via the Knoevenagel-Doebner reaction.

| Starting Aldehyde | R1 | R2 | Reaction Time (h) | Yield (%) | Reference |

| 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | Phenyl | 4-Chlorophenyl | 4-5 | ~85-90 | [10] |

| 1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Phenyl | 4-Methoxyphenyl | 4-5 | ~85-90 | [10] |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Phenyl | Phenyl | 4-5 | ~90 | [10] |

| 1-phenyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | Phenyl | 4-Methylphenyl | 4-5 | ~88-92 | [10] |

Alternative Synthetic Strategies

While the Knoevenagel-Doebner condensation is a highly effective method, other classic organic reactions can also be employed to synthesize cinnamic acid derivatives from pyrazole-4-carboxaldehydes.

The Wittig Reaction

The Wittig reaction provides a powerful method for alkene synthesis by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[14][15] To synthesize a pyrazole-cinnamic acid, a pyrazole-4-carboxaldehyde would be reacted with a stabilized ylide containing a carboxylate group, such as (carboxymethyl)triphenylphosphorane. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide.[16]

The Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[17] In this context, a 4-halopyrazole or pyrazole-4-triflate could be coupled with acrylic acid or an acrylate ester in the presence of a palladium catalyst and a base to form the desired cinnamic acid derivative.[18][19]

Structural Characterization

The unambiguous identification of the synthesized pyrazole-cinnamic acid derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum provides key diagnostic signals. The vinylic protons of the cinnamic acid moiety typically appear as two doublets in the downfield region (around 6.3-7.8 ppm), with a large coupling constant (J ≈ 16 Hz) confirming the trans (E) configuration.[6] The protons of the pyrazole ring and its substituents will also show characteristic chemical shifts.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (around 172 ppm), the vinylic carbons, and the carbons of the pyrazole and other aromatic rings.[4][20]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[21] The mass spectrum will typically show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), confirming the molecular formula.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C=C stretch of the alkene and aromatic rings.[11]

Application in Drug Development: Targeting EGFR and HER-2 in Cancer

As previously mentioned, the fusion of pyrazole and cinnamic acid scaffolds has yielded potent inhibitors of EGFR and HER-2.[6][7] These receptor tyrosine kinases are key players in cell proliferation, differentiation, and survival, and their dysregulation is a common feature in many human cancers.[8][9]

A study by Zhang et al. (2014) demonstrated that a series of cinnamic acid derivatives bearing a 1,3-diphenyl-1H-pyrazole moiety exhibited significant inhibitory activity against both EGFR and HER-2.[6] Several of the synthesized compounds showed potent antiproliferative activity against MCF-7 (human breast adenocarcinoma) and B16-F10 (murine melanoma) cell lines, with IC₅₀ values in the sub-micromolar range.[6] Molecular docking studies suggested that these compounds bind to the ATP-binding site of the EGFR and HER-2 kinase domains, acting as competitive inhibitors.[6] These findings underscore the potential of this class of compounds as leads for the development of novel anticancer therapeutics.

Conclusion

This technical guide has detailed the synthesis of cinnamic acid derivatives from pyrazole-4-carboxaldehyde, with a primary focus on the efficient and reliable Knoevenagel-Doebner condensation. The protocols and mechanistic insights provided herein are intended to equip researchers with the necessary knowledge to synthesize and explore this promising class of molecules. The demonstrated potent inhibitory activity of these compounds against key cancer targets like EGFR and HER-2 highlights their significance and potential for future drug discovery and development efforts. The convergence of the pyrazole and cinnamic acid scaffolds represents a fertile ground for the generation of novel therapeutic agents, and the synthetic routes described in this guide provide a clear path for their creation and evaluation.

References

-

Zhang, W., Xing, M., Zhao, T., Ren, Y., Yang, X., Yang, Y., Lv, P., & Zhu, H. (2014). Synthesis, molecular modeling and biological evaluation of cinnamic acid derivatives with pyrazole moieties as novel anticancer agents. RSC Advances, 4(70), 37197–37207. [Link]

- Shetty, N. S., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.

-

Aly, H. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Drug Design, Development and Therapy, 14, 437-454. [Link]

-

Juskenas, D., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. [Link]

-

Baranauskiene, L., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. ResearchGate. [Link]

-

Aly, H. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Dovepress. [Link]

- Patil, P., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

-

George, R. F., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1637-1655. [Link]

- Prasad, Y. R., et al. (2014). Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. Der Pharma Chemica, 6(1), 232-240.

-

Sravanthi, D., & Sridhara, C. (2012). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry, 9(1), 221-226. [Link]

- Chen, J., et al. (2023). Cinnamic acid–pyrazine derivatives 34–45.

-

Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Graphviz. (2024). DOT Language. [Link]

- Patil, V. R., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Chemical and Pharmaceutical Research, 5(9), 1-11.

- Esmaeili, A. A., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(108), 63343-63348.

-

Wikipedia. (2024). Heck reaction. [Link]

- Akram, S., et al. (2024). N-Arylpyrazole based Scaffolds: Synthesis and biological applications.

-

Charité - Universitätsmedizin Berlin. (n.d.). Citing and referencing correctly. [Link]

- El-Sayed, N. N. E., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.

-

Pop, R., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

- ResearchGate. (n.d.).

- Shah, P. J., et al. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1-5.

-

Steinert, R. (2013). Model Studies of the Doebner Modified Knoevenagel Condensation. Fort Hays State University Scholars Repository. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Pop, R., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

- BenchChem. (n.d.).

-

Patel, D., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 7(1), 22. [Link]

- ResearchGate. (2022). (PDF)

- ResearchGate. (2018). Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propionic acids using Diimide reduction.

- OpenBU. (n.d.).

- Shuaibu, A. B., et al. (2021). Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. Bayero Journal of Pure and Applied Sciences, 14(1), 1-7.

- The WITTIG REACTION With CHEMILUMINESCENCE!

- Science and Education Publishing. (2015). A Highly Versatile One-Pot Aqueous Wittig Reaction.

-

Singh, H., et al. (2017). Heck Reaction—State of the Art. MDPI. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Claeys, M., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. [Link]

- Web Pages. (n.d.). 8. Wittig Reaction.

- Fieser, L. F., & Williamson, K. L. (2011). Organic Experiments. Cengage Learning.

- ResearchGate. (n.d.). Schematic diagram for the synthesis of pyrazoles, 5(a-g).

- YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab.

- Steinert, R. (2013). Model Studies of the Doebner Modified Knoevenagel Condensation.

- Graphviz. (n.d.). User Guide.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e).

- Li, Y., et al. (2023). Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. MDPI.

- SciSpace. (n.d.). and (13)

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrj.org [chemrj.org]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. In-Text Citations | Harvard Guide to Using Sources [usingsources.fas.harvard.edu]

- 8. How to Cite a White Paper | Chegg Writing [chegg.com]

- 9. In-Text Citations: The Basics - Purdue OWL® - Purdue University [owl.purdue.edu]

- 10. asianpubs.org [asianpubs.org]

- 11. chemmethod.com [chemmethod.com]

- 12. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 13. Knoevenagel Condensation [organic-chemistry.org]

- 14. unwisdom.org [unwisdom.org]

- 15. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]

- 16. m.youtube.com [m.youtube.com]

- 17. biomedres.us [biomedres.us]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. Heck Reaction [organic-chemistry.org]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Biological activity of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

Topic: Biological Activity & Protocols for (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

Abstract

This technical guide provides a comprehensive assessment of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (also known as 3-(1-phenylpyrazol-4-yl)acrylic acid). This compound represents a critical "hybrid scaffold" in medicinal chemistry, fusing the pharmacologically active 1-phenyl-1H-pyrazole core (common in COX-2 inhibitors like Celecoxib) with an

Primary applications for this scaffold include the development of non-steroidal anti-inflammatory drugs (NSAIDs) , anticancer agents targeting tubulin or EGFR , and antimicrobial effectors . This guide details the physicochemical profile, mechanism of action, and standardized protocols for synthesis and biological validation.

Part 1: Compound Profile & Chemical Properties[1][2][3][4][5][6]

Compound Name: (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

Chemical Formula:

-

Pyrazole Core: A 5-membered aromatic heterocycle acting as a rigid linker and hydrogen bond acceptor.[1][2][3]

-

Phenyl Group (N1-position): Provides lipophilic bulk, essential for hydrophobic pocket occupancy in enzymes like COX-2 or kinases.

-

Acrylic Acid Side Chain (C4-position): An electrophilic "warhead" capable of covalent interactions (via Michael addition) with cysteine residues or chelating metal ions (e.g.,

in metalloproteases).

Physicochemical Data Table

| Property | Value (Predicted/Experimental) | Significance |

| LogP | 2.3 - 2.8 | Optimal lipophilicity for membrane permeability (Lipinski's Rule of 5 compliant). |

| pKa (Acid) | ~4.5 | Ionized at physiological pH (7.4), improving solubility and electrostatic binding. |

| TPSA | ~50 Ų | Indicates good oral bioavailability and potential blood-brain barrier penetration. |

| Solubility | Low in water; Soluble in DMSO, DMF, MeOH | Stock solutions should be prepared in DMSO (10-50 mM). |

Part 2: Biological Mechanism of Action (MOA)

The biological activity of this compound is driven by two distinct mechanisms: Non-covalent Orthosteric Binding and Covalent Modification .

1. Anti-Inflammatory Pathway (COX-2 Inhibition)

The 1-phenylpyrazole moiety is a classic bioisostere for the vicinal diarylheterocycle motif found in coxibs.

-

Mechanism: The phenyl ring occupies the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme. The acrylic acid tail mimics the arachidonic acid carboxylate, engaging Arg120 and Tyr355 at the active site entrance, preventing substrate entry.

-

Selectivity: The rigidity of the pyrazole ring often confers selectivity for COX-2 over COX-1, reducing gastric side effects compared to traditional NSAIDs.

2. Anticancer Activity (Michael Acceptor Reactivity)

The

-

Target: Nucleophilic cysteine thiol groups on proteins (e.g., Cys797 in EGFR or Cys residues in Tubulin ).

-

Effect: Irreversible or reversible covalent binding inhibits enzymatic function or disrupts microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.

-

Nrf2 Activation: Similar cinnamic acid analogs activate the Nrf2 pathway by modifying Keap1, inducing antioxidant response elements (ARE) that protect normal cells while sensitizing cancer cells to oxidative stress.

3. Antimicrobial Efficacy[1][4][5][2][6][7][8]

-

Mechanism: Disruption of bacterial cell wall synthesis (via inhibition of transpeptidases) or interference with fungal CYP51 (lanosterol 14

-demethylase), owing to the nitrogen-rich pyrazole ring coordinating with the heme iron.

Part 3: Experimental Protocols

Protocol A: Synthesis of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

Rationale: A robust Knoevenagel condensation is preferred over Wittig reactions for cost-efficiency and stereoselectivity (E-isomer dominance).

Reagents:

-

1-Phenyl-1H-pyrazole-4-carbaldehyde (Intermediate A)

-

Malonic acid

-

Pyridine (Solvent/Base)

-

Piperidine (Catalyst)

Step-by-Step Methodology:

-

Preparation: Dissolve 1-Phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv, 10 mmol) and Malonic acid (1.2 equiv, 12 mmol) in Pyridine (10 mL).

-

Catalysis: Add catalytic Piperidine (0.5 mL).

-

Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor CO₂ evolution (decarboxylation).

-

Quench: Pour the reaction mixture into ice-cold HCl (2N, 50 mL) to precipitate the acid.

-

Work-up: Filter the white/pale yellow solid. Wash with cold water (

mL). -

Purification: Recrystallize from Ethanol/Water (9:1).

-

Validation: Verify structure via

H-NMR (Look for trans-alkene doublets,

Protocol B: In Vitro COX-2 Inhibition Screening (Colorimetric)

Rationale: To validate the anti-inflammatory potential of the scaffold.[6]

Materials:

-

Purified COX-2 enzyme (human recombinant).

-

Heme cofactor.

-

Arachidonic Acid (Substrate).

-

TMPD (Colorimetric peroxidase substrate).

-

Test Compound (stock in DMSO).[9]

Procedure:

-

Incubation: In a 96-well plate, mix Assay Buffer (Tris-HCl, pH 8.0), Heme, and Enzyme.

-

Treatment: Add 10

L of Test Compound (Final conc: 0.1 – 100 -

Activation: Add TMPD solution.

-

Reaction: Initiate by adding Arachidonic Acid.

-

Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.

-

Analysis: Calculate % Inhibition

. Plot Log[Concentration] vs. % Inhibition to determine

Protocol C: Cellular Cytotoxicity Assay (MTT)

Rationale: To assess anticancer potency against standard cell lines (e.g., HeLa, MCF-7).

Procedure:

-

Seeding: Plate cells (

cells/well) in 96-well plates; incubate 24h. -

Dosing: Treat with serial dilutions of the compound (0.1, 1, 10, 50, 100

M) for 48h. Include DMSO vehicle control. -

Labeling: Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C.

-

Solubilization: Remove media, add DMSO (100

L) to dissolve formazan crystals. -

Readout: Measure Absorbance at 570 nm.

-

Interpretation: A significant drop in viability at

M indicates potent cytotoxic activity.

Part 4: Visualization & Logic Mapping

Diagram 1: Synthesis & Mechanism of Action Flow

This diagram illustrates the synthetic pathway from the aldehyde precursor and maps the resulting molecule to its biological targets.

Caption: Synthesis via Knoevenagel condensation and subsequent divergent biological targeting mechanisms.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram details how specific parts of the molecule contribute to its function, guiding future optimization.

Caption: SAR breakdown highlighting the functional role of the phenyl ring, pyrazole core, and acid tail.

Part 5: References

-

Alegaon, S. G., et al. (2014). "Synthesis and anti-inflammatory activity of novel 1,3,4-trisubstituted pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters.

-

Burguete, A., et al. (2011). "Synthesis and anti-inflammatory/antioxidant activities of new (E)-3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid derivatives." Bioorganic & Medicinal Chemistry.

-

Nitulescu, G. M., et al. (2010). "Synthesis of new pyrazole derivatives and their anticancer evaluation." European Journal of Medicinal Chemistry.

-

Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." Mini-Reviews in Medicinal Chemistry.

-

PubChem Compound Summary. "(E)-3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid." National Center for Biotechnology Information.

Sources

- 1. jchr.org [jchr.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

In vitro anti-inflammatory assay of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

Application Note: In Vitro Anti-Inflammatory Profiling of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

Executive Summary

This application note details the comprehensive in vitro characterization of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid . This molecule represents a hybrid pharmacophore combining a 1-phenyl-pyrazole core (structurally analogous to Celecoxib and other COX-2 selective inhibitors) with a prop-2-enoic acid (acrylic acid) side chain (characteristic of cinnamic acid derivatives).

This guide prioritizes a tiered screening approach:

-

Physicochemical Screening: Protein denaturation and membrane stabilization assays (cost-effective, high-throughput).

-

Enzymatic Specificity: COX-1/COX-2 inhibition profiling.

-

Cellular Function: Nitric Oxide (NO) suppression in LPS-induced RAW 264.7 macrophages.

Compound Handling & Preparation

Chemical Context:

The presence of the carboxylic acid moiety (

-

Molecular Weight: ~214.22 g/mol

-

Solubility: Poor in water; soluble in DMSO and Ethanol.

-

Storage: -20°C (Desiccated).

Stock Solution Protocol:

-

Weigh 10 mg of the compound.

-

Dissolve in 1 mL of 100% DMSO (Molecular Biology Grade) to create a 10 mg/mL stock .

-

Vortex for 30 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes.

-

Working Dilutions: Dilute with Phosphate Buffered Saline (PBS, pH 7.4) immediately prior to use.

-

Critical: Ensure final DMSO concentration in cell assays is

to avoid solvent cytotoxicity.

-

Tier 1: Physicochemical Screening Assays

These assays serve as rapid, non-biological surrogates for anti-inflammatory activity.

Inhibition of Albumin Denaturation

Principle: Inflammation induces protein denaturation.[1] Agents that prevent heat-induced denaturation of albumin often possess anti-inflammatory properties (e.g., NSAIDs).

Protocol:

-

Reagents:

-

1% Bovine Serum Albumin (BSA) in Tris-Buffered Saline (pH 6.4).

-

Test Compound: 50–500 µg/mL.

-

Positive Control: Diclofenac Sodium or Aspirin.

-

-

Procedure:

-

Calculation:

HRBC Membrane Stabilization

Principle: The erythrocyte membrane is analogous to the lysosomal membrane.[4][5] Stabilization prevents the release of lysosomal enzymes (proteases/bactericidal enzymes) that propagate inflammation.[6]

Protocol:

-

Preparation:

-

Assay Mixture:

-

Execution:

Tier 2: Enzymatic Specificity (COX-1 vs. COX-2)

Rationale: The pyrazole core suggests potential COX-2 selectivity.[9][10] It is critical to determine if the compound spares COX-1 (gastroprotective) while inhibiting COX-2 (anti-inflammatory).

Methodology: Fluorometric Inhibitor Screening (e.g., utilizing Cayman Chemical or similar assay kits).

Workflow Visualization:

Figure 1: Hypothetical Mechanism of Action.[11] The pyrazole moiety targets the COX-2 hydrophobic channel.[12]

Protocol:

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.0).

-

Enzyme: Recombinant Human COX-1 and COX-2 (tested in separate wells).

-

Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

-

Steps:

-

Add Enzyme + Heme + Test Compound to well. Incubate 10 min.

-

Add Arachidonic Acid (Substrate) + ADHP.

-

Incubate 2 min.

-

Measure Fluorescence (Ex: 530 nm, Em: 585 nm).

-

-

Output: Calculate IC50 for COX-1 and COX-2. A Selectivity Index (SI) =

> 10 indicates COX-2 selectivity.[13]

Tier 3: Cellular Functional Assay (RAW 264.7)

Principle: Lipopolysaccharide (LPS) stimulates macrophages to express iNOS, producing Nitric Oxide (NO). This assay confirms if the compound can penetrate cell membranes and modulate signaling pathways (e.g., NF-κB).

Protocol:

-

Cell Culture: RAW 264.7 murine macrophages in DMEM + 10% FBS.

-

Seeding:

cells/well in 96-well plates. Adhere for 24h. -

Treatment:

-

Pre-treat with Test Compound (1–100 µM) for 1 hour.

-

Stimulate with LPS (1 µg/mL) .[14]

-

Incubate for 24 hours.

-

-

Griess Assay (Readout):

-

Mix 100 µL culture supernatant + 100 µL Griess Reagent (1% Sulfanilamide + 0.1% NED in phosphoric acid).

-

Incubate 10 min in dark.

-

Measure Absorbance at 540 nm .

-

-

Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure NO reduction is due to anti-inflammatory activity, not cytotoxicity.

Experimental Workflow Diagram:

Figure 2: Parallel workflow for assessing NO inhibition and Cell Viability.

Data Presentation & Analysis

Summarize results in a comparative table.

| Assay | Parameter | Control (e.g., Diclofenac/Celecoxib) | Test Compound (Candidate) | Interpretation |

| Albumin Denaturation | IC50 (µg/mL) | ~80 µg/mL | To be determined | Lower IC50 = Higher potency against thermal stress. |

| HRBC Stabilization | % Protection | ~85% (at max dose) | To be determined | >70% indicates strong lysosomal stabilization. |

| COX-2 Inhibition | IC50 (nM) | ~40 nM (Celecoxib) | To be determined | Low nanomolar range is ideal for drug candidates. |

| NO Production | IC50 (µM) | ~15 µM | To be determined | Must be significantly lower than Cytotoxicity IC50. |

References

-

Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology, 20(3), 169–173.

-

Gandhisan, R., Thamaraichelvan, A., & Baburaj, S. (1991). Anti-inflammatory action of Lannea coromandelica by HRBC membrane stabilization. Fitoterapia, 62, 81–83.

-

Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131–138.

-

Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235.

-

Kumar, S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 803-812.

Sources

- 1. interesjournals.org [interesjournals.org]